Thermodynamic and Kinetic Solubility Profile of H-Thr-Pro-OH·HCl: A Technical Guide for Formulation and Synthesis
Thermodynamic and Kinetic Solubility Profile of H-Thr-Pro-OH·HCl: A Technical Guide for Formulation and Synthesis
Executive Summary
In drug development and solid-phase peptide synthesis (SPPS), understanding the precise solvation mechanics of building blocks is paramount. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a highly versatile dipeptide utilized extensively in biochemical research and pharmaceutical formulation[1]. As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay between solid-state thermodynamics and solvent-solute interactions. This whitepaper provides an in-depth analysis of the solubility profile of H-Thr-Pro-OH·HCl, detailing the causality behind its solvation behavior and providing self-validating experimental protocols for accurate solubility determination.
Physicochemical Foundations & Causality
To predict and manipulate the solubility of H-Thr-Pro-OH·HCl, we must first deconstruct its molecular architecture. The compound consists of a polar, uncharged threonine residue linked to a hydrophobic proline ring, stabilized as a hydrochloride salt[2].
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The Role of the HCl Salt: In its free base form, the dipeptide exists as a zwitterion, forming a tight, highly stable crystal lattice driven by intermolecular ionic bonds between the N-terminal amine and the C-terminal carboxylate. The addition of hydrochloric acid protonates the amine, disrupting this zwitterionic lattice[2]. This drastically lowers the lattice energy, reducing the thermodynamic barrier to hydration and significantly enhancing aqueous solubility.
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The Threonine Hydroxyl: The side chain of threonine acts as both a hydrogen bond donor and acceptor, heavily favoring interactions with polar protic solvents (like water and ethanol).
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The Proline Pyrrolidine Ring: Proline is a secondary amine (imino acid) whose cyclic structure introduces a localized hydrophobic patch. This structural feature allows the dipeptide to be favorably accommodated in polar aprotic solvents with hydrophobic methyl groups, such as Dimethyl Sulfoxide (DMSO).
Table 1: Physicochemical Properties of H-Thr-Pro-OH·HCl
| Property | Value | Causality / Impact on Solubility |
| Molecular Formula | C₉H₁₇ClN₂O₄ | The chloride ion indicates a salt form, drastically increasing polarity[2]. |
| Molecular Weight | 252.70 g/mol | Low molecular weight (<500 Da) generally favors higher solvation capacity[2]. |
| CAS Number | 281670-51-7 | Unique identifier for the hydrochloride salt form[3]. |
| H-Bond Donors | 3 (-OH, -NH₂⁺, -NH) | High capacity for interaction with protic solvents (Water, Alcohols). |
| H-Bond Acceptors | 4 (C=O, -OH) | Facilitates solvation in polar aprotic solvents (DMSO, DMF). |
Solubility Profile Across Solvent Systems
Peptides shorter than five residues are usually highly soluble in water or aqueous buffers, provided they are not entirely composed of hydrophobic amino acids[4]. Given its short length and the presence of the hydrophilic threonine, H-Thr-Pro-OH·HCl exhibits excellent solubility in polar environments.
Aqueous Solvents
H-Thr-Pro-OH·HCl is highly soluble in water and standard biological buffers (e.g., PBS pH 7.4), typically exceeding 50 mg/mL . The solvation mechanism is driven by ion-dipole interactions between the water molecules and the protonated N-terminus/chloride counter-ion, alongside extensive hydrogen bonding with the threonine hydroxyl group.
Organic Solvents
For assays requiring non-aqueous environments, the choice of organic solvent is dictated by hydrogen-bonding capacity:
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Polar Aprotic (DMSO, DMF): The dipeptide exhibits excellent solubility in DMSO (often >100 mg/mL ). The highly polarized S=O bond of DMSO acts as a potent hydrogen bond acceptor for the threonine hydroxyl, while its methyl groups provide a hydrophobic pocket that favorably interacts with the proline ring[5].
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Polar Protic (Methanol, Ethanol): Soluble (10 - 50 mg/mL ). While alcohols can form hydrogen bonds, their lower dielectric constants compared to water limit their ability to fully dissociate the HCl salt.
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Non-Polar (DCM, Hexane): Practically insoluble. These solvents lack the polarity required to break the ionic lattice of the hydrochloride salt.
Solvation pathways of H-Thr-Pro-OH·HCl across different solvent polarities.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, solubility must be measured empirically rather than relying solely on computational predictions. Below are two self-validating protocols designed to eliminate false positives caused by supersaturation or micro-particulates.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic solubility often overestimates true solubility due to the formation of supersaturated states. The shake-flask method guarantees thermodynamic equilibrium between the solid phase and the saturated solution.
Step-by-Step Methodology:
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Excess Addition: Add an excess amount of H-Thr-Pro-OH·HCl powder (e.g., 100 mg) to 1.0 mL of the target solvent (e.g., PBS) in a sealed borosilicate glass vial.
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Isothermal Incubation: Place the vial on a rotary shaker at exactly 25°C for 24 to 48 hours. Causality: This duration is critical to ensure that the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: High-speed centrifugation is superior to filtration here. Filtering can lead to non-specific adsorption of the dipeptide to the membrane, artificially lowering the measured concentration.
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Extraction: Carefully aspirate the clear supernatant without disturbing the pellet. Perform serial dilutions using the HPLC mobile phase.
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Quantitation: Analyze the diluted supernatant via HPLC-UV. Causality: Because Threonine and Proline lack aromatic rings (unlike Tryptophan or Tyrosine), they do not absorb strongly at 280 nm. Detection must rely on the peptide bond absorbance at λ = 210 nm .
Self-validating shake-flask method for thermodynamic solubility determination.
Protocol 2: High-Throughput Kinetic Solubility Screening
For rapid formulation screening, kinetic solubility provides an immediate precipitation threshold.
Step-by-Step Methodology:
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Stock Preparation: Prepare a highly concentrated stock solution (e.g., 50 mM) of H-Thr-Pro-OH·HCl in 100% DMSO[5].
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Spiking: Serial dilute the DMSO stock into an aqueous buffer within a 96-well plate. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced toxicity artifacts in downstream biological assays[6].
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Incubation: Allow the plate to incubate at room temperature for 2 hours.
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Nephelometry: Measure light scattering using a nephelometer or read absorbance at 620 nm. A sudden spike in the signal indicates the formation of insoluble aggregates, marking the kinetic solubility limit.
Table 2: Quantitative Solubility Matrix Summary
| Solvent System | Polarity Index | Estimated Solubility | Primary Solvation Mechanism |
| Water / PBS (pH 7.4) | 10.2 | > 50 mg/mL | Ion-dipole interactions; lattice disruption via hydration shell. |
| DMSO | 7.2 | > 100 mg/mL | Strong H-bond acceptance; hydrophobic accommodation of Proline. |
| Methanol / Ethanol | 5.1 - 5.2 | 10 - 50 mg/mL | Moderate H-bonding; limited by lower dielectric constant. |
| Dichloromethane (DCM) | 3.1 | < 1 mg/mL | Insufficient polarity to break the ionic lattice of the HCl salt. |
| Hexane | 0.1 | Insoluble | Complete lack of H-bonding or dipole interactions. |
References
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Peptide solubility guidelines Source: The Hebrew University of Jerusalem (huji.ac.il) URL:[Link]
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Peptide Solubilization Source: JPT Peptide Technologies URL:[Link]
